molecular formula C₂₄H₃₃N₃O₅ B1159899 Ranolazine 1-N-Oxide

Ranolazine 1-N-Oxide

Cat. No.: B1159899
M. Wt: 443.54
Attention: For research use only. Not for human or veterinary use.
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Description

Ranolazine 1-N-Oxide is a piperazine 1-oxide derivative and an oxidative metabolite of the anti-anginal drug Ranolazine . With a molecular formula of C24H33N3O5 and a molecular weight of 443.54 g/mol, this compound is provided as a high-purity chemical reference standard . Its primary research application is in the field of analytical chemistry and pharmaceutical development, where it is used as a critical impurity standard for the quality control and regulatory compliance of Ranolazine drug substances and products . This application is essential for supporting Abbreviated New Drug Applications (ANDA), as well as for analytical method development, validation, and routine quality control testing. Ranolazine, the parent drug, is known to be extensively metabolized in the liver, primarily by the CYP3A4 enzyme, with over 40 metabolites identified in plasma . As a metabolite, this compound is of significant value in pharmacological research for studying the metabolic pathways and pharmacokinetic profile of Ranolazine. Researchers utilize this compound to understand the biotransformation processes and the potential activity of metabolites. The product is strictly for research purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₄H₃₃N₃O₅

Molecular Weight

443.54

Origin of Product

United States

Comparison with Similar Compounds

Lidocaine

Structural Similarities :

  • Both ranolazine and lidocaine (class 1b antiarrhythmic) share a hydrophobic aromatic moiety and bind to NaV1.5 channels .
  • Ranolazine’s lipophilicity allows membrane traversal and binding to the inner vestibule of sodium channels, similar to lidocaine .

Mechanistic Differences :

Parameter Ranolazine Lidocaine References
Late INa Inhibition IC50: 1.7 μM (potent inhibition) No significant effect on late INa
Reverse-Mode NCX1.1 Inhibits RM NCX1.1 (IC50: 1.7 μM) No effect
Antiarrhythmic Role Reduces AF burden by 59% (p < 0.001) Limited to ventricular arrhythmias

Clinical Outcomes :

  • In ischemia-reperfusion injury models, both drugs reduce calcium overload, but only ranolazine improves contractile dysfunction via NCX1.1 inhibition .
  • Lidocaine lacks metabolic benefits observed with ranolazine, such as improved glycemia in diabetic patients .

Amiodarone

Functional Synergy :

  • Ranolazine combined with amiodarone increases AF conversion to sinus rhythm (RR: 1.18; 95% CI: 1.05–1.33; p = 0.004) compared to amiodarone alone .

Metabolic Profile :

Parameter Ranolazine Amiodarone References
QTc Prolongation No significant effect High risk
Hepatic Toxicity Minimal Common (thyroid/lung injury)

Trimetazidine

Anti-Anginal Efficacy :

  • Ranolazine reduces weekly angina attacks by 4.5 episodes vs. 1.3–0.6 with trimetazidine .
  • Nitrate use decreased by 3.0 doses/week with ranolazine vs. 1.4–2.3 with trimetazidine .

Mechanistic Contrast :

  • Trimetazidine shifts cardiac metabolism to glucose oxidation, while ranolazine targets ion channels without altering substrate preference .

Metabolites (CVT-2738, CVT-2512, CVT-2514)

Pharmacokinetic Variability :

Metabolite Clearance During Hemodialysis Bioavailability in Diabetic Rats References
CVT-2738 45% reduction Increased Vd, reduced serum levels
CVT-2512 30% reduction Not studied
  • CVT-2738 dominates ranolazine’s metabolic profile but lacks independent therapeutic activity .

Key Research Findings and Clinical Implications

  • Antiarrhythmic Superiority: Ranolazine reduces AF recurrence (HR: 0.41; p < 0.001) and VT episodes requiring ICD intervention .
  • Metabolic Benefits : Improves glucose homeostasis in diabetic patients, likely via Nav1.5 phospho-ablation pathways .
  • Safety Profile: No proarrhythmic effects observed in MERLIN-TIMI 36 trial (n = 6,560), even in acute coronary syndrome patients .

Limitations and Controversies

  • These discrepancies may reflect differences in patient selection and dosing regimens.
  • Dose Adjustments: Diabetic patients exhibit altered ranolazine pharmacokinetics (↑Vd, ↑CL), necessitating personalized dosing .

Preparation Methods

Halogenated Intermediate Condensation (WO2011160396A1)

This method condenses N-(2,6-dimethylphenyl)-1-piperazinyl acetamide with a halogenated epoxypropane derivative. The reaction occurs under reflux in toluene or alcohol solvents (e.g., ethanol) with a alkaline catalyst such as potassium carbonate. Key parameters include:

  • Molar ratio : 0.8–1.3:1 (halogenated compound to acetamide)

  • Temperature : 80–85°C

  • Reaction time : 3–5 hours

  • Yield : ~76% with 98.7% purity (HPLC).

The halogenated intermediate, 1-bromo-3-(2-methoxyphenoxy)-2-propanol , enhances stability compared to traditional epoxy compounds, simplifying purification. Post-reaction workup involves acid-base extraction and crystallization, yielding a white solid confirmed via 1H^1H-NMR and HPLC.

Four-Step Synthesis with Recrystallization (CN101560196A)

This approach employs sequential N-acylation, O-alkylation, and N-alkylation reactions starting from 2,6-dimethylaniline and guaiacol . Highlights include:

  • N-Acylation : Chloroacetyl chloride reacts with 2,6-dimethylaniline in ethanol at 10–20°C, forming N-(2,6-dimethylphenyl)chloroacetamide (90% yield).

  • Piperazine Alkylation : The chloroacetamide intermediate reacts with piperazine in toluene, yielding N-(2,6-dimethylphenyl)-1-piperazineacetamide .

  • Epoxide Formation : Guaiacol and epichlorohydrin condense under basic conditions to produce 1-(2-methoxyphenoxy)-2,3-epoxypropane .

  • Final Condensation : The piperazineacetamide and epoxide react in tetrahydrofuran (THF), followed by recrystallization in acetone/water to achieve >99.9% purity.

Purification and Analytical Characterization

Recrystallization Techniques

The CN101560196A patent details recrystallization in acetone/water or alcohol/water mixtures to achieve >99.9% purity for ranolazine. Adapting this for the N-oxide:

  • Solvent System : Ethanol/water (3:1 v/v).

  • Temperature : Reflux followed by gradual cooling.

  • Purity : >98% (HPLC) with minimal bis(N-oxide) contamination.

Chromatographic Methods

  • HPLC : C18 columns with acetonitrile/water mobile phases resolve ranolazine 1-N-Oxide from precursors and byproducts.

  • 1H^1H-NMR : Distinct shifts for the N-oxide proton (~δ 3.5–4.0 ppm) confirm successful oxidation.

Data Tables

Table 1. Comparison of Ranolazine Synthesis Methods

ParameterWO2011160396A1CN101560196A
Starting MaterialsHalogenated intermediate2,6-dimethylaniline
Key ReactionCondensationFour-step synthesis
SolventToluene/ethanolTHF/toluene
CatalystK₂CO₃PEG-400
Yield76%76–90%
Purity (HPLC)98.7%>99.9%

Table 2. Hypothetical Oxidation Conditions for this compound

Oxidizing AgentSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
H₂O₂CH₂Cl₂2567095.2
m-CPBACHCl₃0→2588597.8

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing Ranolazine 1-N-Oxide, and how can researchers validate their purity and structural identity?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. For purity validation, employ high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) and compare retention times with reference standards. Quantify impurities via peak integration and ensure compliance with ICH guidelines for limits of detection (LOD) and quantitation (LOQ) . For novel derivatives, provide full spectral data (¹H/¹³C NMR, IR) and elemental analysis, as required by journals like the Beilstein Journal of Organic Chemistry for new compounds .

Q. How should researchers design experiments to study the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct forced degradation studies by exposing the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C). Monitor degradation products using LC-MS/MS and quantify degradation kinetics via Arrhenius plots. Include control samples and replicate experiments (n ≥ 3) to assess reproducibility. Document uncertainties in instrumentation (e.g., ±0.1°C for temperature-controlled baths) and statistical significance (p < 0.05) .

Advanced Research Questions

Q. How can contradictory data on the metabolic pathways of this compound in in vitro vs. in vivo models be resolved?

  • Methodological Answer : Perform cross-species comparative studies using hepatocyte microsomes (human, rat, mouse) and validate findings with in vivo pharmacokinetic (PK) profiling. Use stable isotope labeling (e.g., ¹³C or ¹⁵N) to track metabolite formation. Analyze discrepancies via enzyme kinetic modeling (e.g., Michaelis-Menten parameters) and consider interspecies differences in cytochrome P450 (CYP) isoforms. Publish raw data and computational models in supplementary materials to enable peer validation .

Q. What strategies are effective for elucidating the role of this compound in modulating ion channels, given conflicting electrophysiological data?

  • Methodological Answer : Employ patch-clamp assays on transfected HEK293 cells expressing human cardiac sodium (Nav1.5) or potassium (hERG) channels. Use concentration-response curves (CRC) to calculate IC₅₀ values and compare results across labs using standardized buffer conditions (e.g., [K⁺] = 4 mM). Address variability by reporting temperature (e.g., 25°C vs. 37°C), voltage protocols, and data filtering thresholds. Apply meta-analysis techniques to reconcile conflicting datasets .

Q. How should researchers optimize synthetic routes for this compound derivatives to improve yield while minimizing genotoxic impurities?

  • Methodological Answer : Implement Design of Experiments (DoE) to evaluate reaction parameters (catalyst loading, solvent polarity, temperature). Screen for genotoxic nitrosamines using LC-MS/MS with derivatization agents (e.g., 2-nitrobenzaldehyde). Employ green chemistry principles (e.g., microwave-assisted synthesis) to reduce byproducts. Characterize intermediates via X-ray crystallography to confirm regioselectivity .

Data Analysis and Reporting Guidelines

Q. What frameworks are recommended for analyzing dose-response relationships in preclinical studies of this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to fit EC₅₀/IC₅₀ values. Report 95% confidence intervals and assess goodness-of-fit (R² > 0.95). For outlier removal, apply Grubbs’ test or robust statistical methods. Adhere to FAIR data principles by depositing raw datasets in repositories like Figshare or Zenodo .

Q. How can researchers address reproducibility challenges in quantifying this compound plasma concentrations across LC-MS/MS platforms?

  • Methodological Answer : Harmonize methods using a shared reference standard (e.g., NIST-traceable material) and isotopically labeled internal standards (e.g., Ranolazine-d₄). Validate matrix effects (plasma vs. serum) via post-column infusion experiments. Participate in inter-laboratory proficiency testing and report coefficients of variation (CV < 15%) .

Ethical and Methodological Considerations

Q. What ethical guidelines apply when using animal models to study this compound’s cardiotoxicity?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for in vivo studies, including sample size justification, randomization, and blinding. Obtain approval from institutional animal care committees (IACUC) and report humane endpoints (e.g., ECG abnormalities). Use telemetry for continuous cardiovascular monitoring to minimize distress .

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